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Compound of Interest

Compound Name:
2,4-

Bis(trifluoromethyl)bromobenzene

Cat. No.: B1265783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

2,4-Bis(trifluoromethyl)bromobenzene (CAS No. 327-75-3). Due to the limited availability of

public spectroscopic data for this specific compound, this guide presents the available mass

spectrometry data, alongside detailed, generalized experimental protocols for Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of aromatic,

fluorinated compounds. Data for structurally related compounds are included for comparative

reference.
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Property Value

Chemical Name 2,4-Bis(trifluoromethyl)bromobenzene

Synonyms 4-Bromo-1,3-bis(trifluoromethyl)benzene

CAS Number 327-75-3

Molecular Formula C₈H₃BrF₆

Molecular Weight 293.00 g/mol [1][2][3]

Appearance Liquid[2]

Boiling Point 158 °C at 740 mmHg[2]

Density 1.738 g/mL at 25 °C[2]

Refractive Index n20/D 1.437[2]

Spectroscopic Data
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum for 2,4-Bis(trifluoromethyl)bromobenzene is

available through the NIST WebBook.[1][3] The fragmentation pattern is a key identifier for the

molecule's structure.

Table 1: Mass Spectrometry Data for 2,4-Bis(trifluoromethyl)bromobenzene
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m/z Relative Intensity Possible Fragment

294 ~50%
[M+2]⁺ (presence of ⁸¹Br

isotope)

292 ~50% [M]⁺ (presence of ⁷⁹Br isotope)

273 ~10% [M-F]⁺

223 ~100% [M-Br]⁺

173 ~75% [M-Br-CF₂]⁺ or [C₇H₃F₄]⁺

153 ~20% [C₇H₃F₃]⁺

123 ~15% [C₆H₃F₂]⁺

Data interpreted from the NIST WebBook mass spectrum of 2,4-
Bis(trifluoromethyl)bromobenzene.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for 2,4-Bis(trifluoromethyl)bromobenzene is not readily

available in public databases. However, data for the isomeric 3,5-

Bis(trifluoromethyl)bromobenzene and other related fluorinated aromatic compounds can

provide valuable comparative insights.

Table 2: Reference ¹H and ¹³C NMR Data for 3,5-Bis(trifluoromethyl)bromobenzene

Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H 7.94 s H-2, H-4, H-6

¹³C 133.5 q (J ≈ 34 Hz) C-CF₃

¹³C 131.0 m C-H

¹³C 123.0 q (J ≈ 273 Hz) CF₃

¹³C 122.5 t (J ≈ 4 Hz) C-Br
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Note: This data is for the isomer 3,5-Bis(trifluoromethyl)bromobenzene and is provided for

reference only.

Infrared (IR) Spectroscopy
A specific experimental IR spectrum for 2,4-Bis(trifluoromethyl)bromobenzene is not publicly

available. The expected spectrum would show characteristic absorptions for C-H stretching of

the aromatic ring, C-C ring vibrations, C-F stretching from the trifluoromethyl groups, and C-Br

stretching.

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data

discussed.

NMR Spectroscopy of Fluorinated Aromatic Compounds
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

Sample Preparation:

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[4]

For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good

signal-to-noise ratio in a reasonable time.[4]

Ensure the sample is completely dissolved; any particulate matter can degrade the quality

of the spectrum.[5]

Transfer the solution to a clean, dry 5 mm NMR tube.

An internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is typically

added. For ¹⁹F NMR, an external standard like CFCl₃ or a compound with a known

chemical shift can be used.[6]
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Instrument Parameters (General):

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.[6]

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~12 ppm.

Number of scans: 8-16.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: ~220 ppm.

Number of scans: 128 or more, depending on concentration.

¹⁹F NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: A wide spectral width is necessary due to the large chemical shift range

of fluorine (~-250 to 50 ppm).

Number of scans: 16-64.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the internal or external standard.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
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FTIR Spectroscopy of a Neat Liquid
Objective: To obtain the infrared absorption spectrum of the pure liquid compound.

Methodology:

Sample Preparation (Neat Liquid/Thin Film):

Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).[7]

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.[7]

Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR)

accessory, a single drop of the liquid is placed directly onto the ATR crystal.[8]

Instrument Parameters (General):

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty sample compartment (or clean

salt plates/ATR crystal) must be acquired before running the sample spectrum.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of significant absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)
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Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Introduction:

For a volatile liquid, the sample can be introduced via a gas chromatograph (GC-MS) or a

direct insertion probe.[9]

GC-MS: The sample is injected into the GC, where it is vaporized and separated from any

impurities on a capillary column before entering the mass spectrometer.

Direct Insertion Probe: A small amount of the sample is placed in a capillary tube at the

end of the probe, which is then inserted into the ion source and heated to vaporize the

sample.

Instrument Parameters (General):

Ionization method: Electron Ionization (EI).

Electron energy: Typically 70 eV to induce fragmentation and produce a reproducible

spectrum.

Mass analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

Scan range: A mass range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-400).

Data Processing:

The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Identify the molecular ion peak ([M]⁺) and the peak corresponding to the bromine isotope

([M+2]⁺).

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Bis(trifluoromethyl)bromobenzene.

General Spectroscopic Analysis Workflow
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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